

Investigating PF-06679142 in Non-Alcoholic Fatty Liver Disease: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-06679142

Cat. No.: B12414679

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. A key cellular energy sensor, AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for NAFLD due to its central role in regulating hepatic lipid metabolism, inflammation, and fibrosis.^{[1][2][3][4][5]} This technical guide focuses on **PF-06679142**, a potent, orally active AMPK activator, and explores its potential application in the context of NAFLD. While direct clinical or preclinical studies of **PF-06679142** in NAFLD are not extensively published, this document synthesizes the available information on its mechanism of action and data from closely related compounds to provide a comprehensive resource for researchers.

Introduction to PF-06679142

PF-06679142 is a novel, small-molecule activator of AMPK that exhibits high potency.^{[1][2]} It belongs to a series of indole acid direct activators of AMPK developed by Pfizer.^{[3][4][5]} The primary mechanism of action of **PF-06679142** is the direct activation of AMPK, a critical regulator of cellular energy homeostasis.^[2]

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid	[2]
Molecular Formula	C20H17F2NO3	[2]
Molecular Weight	357.36 g/mol	[2]
CAS Number	1467059-66-0	[2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]

The Role of AMPK in NAFLD and the Therapeutic Rationale for PF-06679142

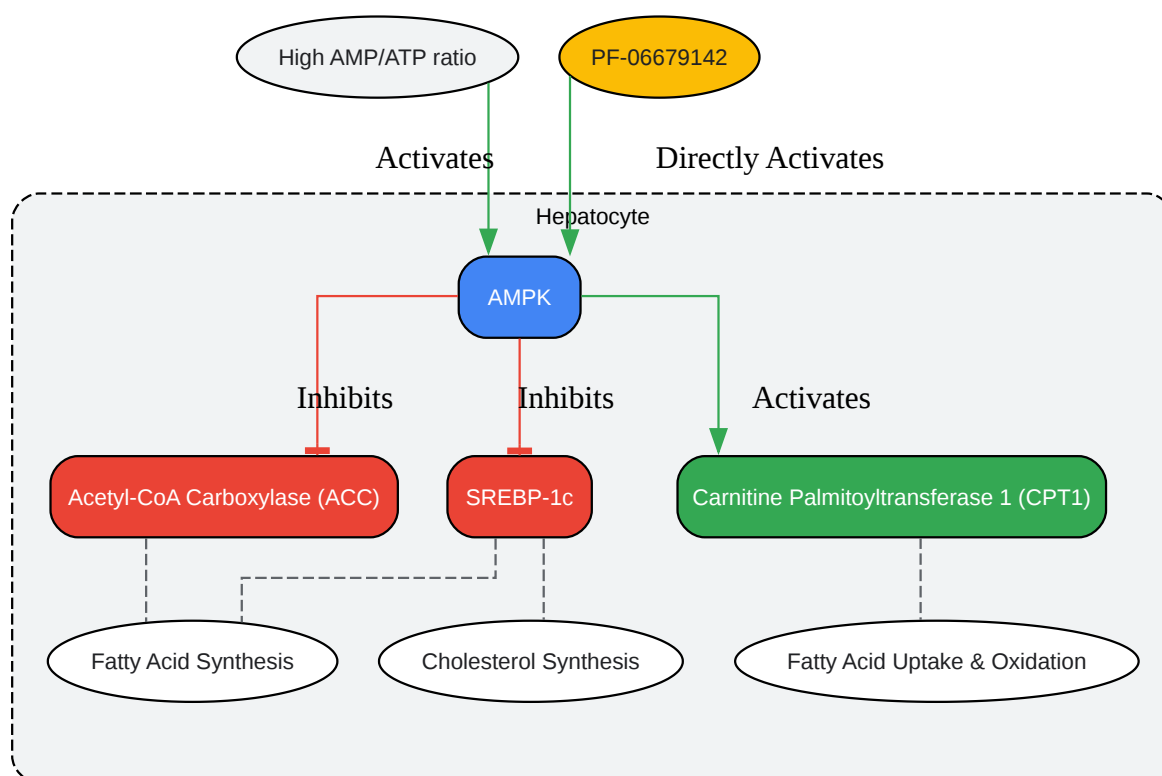
AMPK acts as a central regulator of metabolism, and its activation can counteract many of the pathological processes underlying NAFLD. In the liver, activated AMPK orchestrates a shift from anabolic to catabolic pathways.[6]

Key functions of AMPK activation in the liver include:

- **Inhibition of Lipogenesis:** AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.[7][8]
- **Promotion of Fatty Acid Oxidation:** AMPK activation stimulates the uptake and oxidation of fatty acids in mitochondria.
- **Suppression of Inflammation:** AMPK can exert anti-inflammatory effects through various signaling pathways.
- **Reduction of Fibrosis:** Preclinical studies with other AMPK activators have shown a reduction in markers of hepatic fibrosis.[7][8]

The therapeutic rationale for using an AMPK activator like **PF-06679142** in NAFLD is to restore normal hepatic metabolic function, thereby reducing steatosis, inflammation, and fibrosis.

Signaling Pathway of AMPK Activation and its Downstream Effects in Hepatocytes



[Click to download full resolution via product page](#)

Caption: AMPK signaling cascade in hepatocytes activated by **PF-06679142**.

Preclinical Data for PF-06679142 and Related Compounds

While specific NAFLD studies with **PF-06679142** are not publicly available, data from its characterization and from studies with the structurally related AMPK activator, PF-06409577, provide valuable insights.

In Vitro Potency of PF-06679142

Assay	Parameter	Value	Reference
AMPK Activation ($\alpha 1\beta 1\gamma 1$ isoform)	EC50	22 nM	[1]

Preclinical Pharmacokinetics of PF-06679142 in Rats

The following data is from a study by Edmonds et al. (2018), where **PF-06679142** is referred to as "Compound 10".

Parameter	Route	Dose	Value
Clearance (CLp)	IV	1 mg/kg	14 mL/min/kg
Volume of Distribution (Vss)	IV	1 mg/kg	2.5 L/kg
Half-life (t1/2)	IV	1 mg/kg	2.5 h
Bioavailability (F)	PO	3 mg/kg	88%

Data from Edmonds DJ, et al. J Med Chem. 2018.

Preclinical Efficacy of the Related AMPK Activator PF-06409577 in NAFLD Models

A study by Cameron et al. (2018) demonstrated the efficacy of PF-06409577 in rodent and primate models of NAFLD.

Rodent Model (High-Fat Diet-Induced NAFLD in Mice):

Parameter	Treatment Group	Change from Control
Liver Triglycerides	PF-06409577	↓ 40%
Plasma Cholesterol	PF-06409577	↓ 30%
Hepatic Gene Expression (Fibrosis markers)	PF-06409577	Significantly Reduced

Data from Cameron et al. EBioMedicine. 2018.[\[7\]](#)[\[8\]](#)

Primate Model (Naturally Occurring Obese and Insulin-Resistant Cynomolgus Monkeys):

Parameter	Treatment Group	Change from Baseline
Plasma Cholesterol	PF-06409577	↓ 25%

Data from Cameron et al. EBioMedicine. 2018.[\[7\]](#)[\[8\]](#)

Proposed Experimental Protocols for Investigating PF-06679142 in NAFLD

Based on the known mechanism of action and data from related compounds, the following experimental workflows are proposed for the preclinical evaluation of **PF-06679142** in NAFLD.

In Vitro Assessment in Primary Hepatocytes

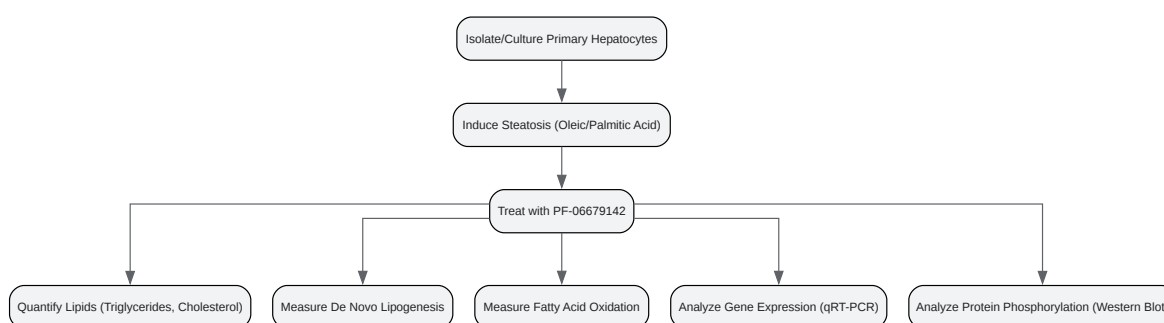
Objective: To determine the direct effects of **PF-06679142** on hepatocyte lipid metabolism and inflammatory signaling.

Methodology:

- Hepatocyte Isolation: Isolate primary hepatocytes from rodents (rats or mice) or use cryopreserved human hepatocytes.
- Induction of Steatosis: Treat hepatocytes with a mixture of oleic and palmitic acids to induce lipid accumulation.

- **PF-06679142 Treatment:** Treat steatotic hepatocytes with varying concentrations of **PF-06679142**.
- **Endpoint Analysis:**
 - **Lipid Accumulation:** Quantify intracellular triglycerides and cholesterol.
 - **De Novo Lipogenesis:** Measure the incorporation of ¹⁴C-acetate into fatty acids.
 - **Fatty Acid Oxidation:** Measure the conversion of ¹⁴C-palmitate to CO₂.
 - **Gene Expression Analysis:** Use qRT-PCR to measure the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC1), fatty acid oxidation (e.g., CPT1A, PGC1α), and inflammation (e.g., TNF-α, IL-6).
 - **Western Blot Analysis:** Assess the phosphorylation status of AMPK and ACC.

Experimental Workflow for In Vitro Hepatocyte Studies



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro evaluation of **PF-06679142** in hepatocytes.

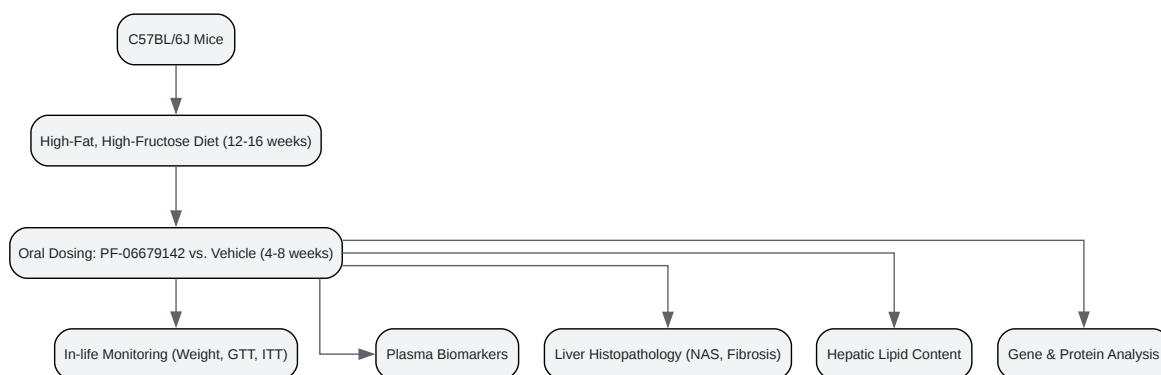
In Vivo Efficacy in a Diet-Induced NAFLD Mouse Model

Objective: To evaluate the therapeutic efficacy of **PF-06679142** in a preclinical model of NAFLD.

Methodology:

- Animal Model: Use C57BL/6J mice fed a high-fat, high-fructose diet for 12-16 weeks to induce NAFLD/NASH.
- Treatment: Administer **PF-06679142** or vehicle control orally, once daily, for 4-8 weeks.
- In-life Monitoring: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.
- Terminal Endpoint Analysis:
 - Plasma Analysis: Measure plasma levels of ALT, AST, triglycerides, cholesterol, glucose, and insulin.
 - Liver Histology: Perform H&E staining for steatosis, inflammation, and ballooning (NAFLD Activity Score), and Sirius Red staining for fibrosis.
 - Liver Lipid Analysis: Quantify hepatic triglyceride and cholesterol content.
 - Gene and Protein Expression: Analyze liver tissue for changes in markers of lipogenesis, fatty acid oxidation, inflammation, and fibrosis.

Logical Flow for In Vivo NAFLD Model Investigation



[Click to download full resolution via product page](#)

Caption: Logical workflow for in vivo testing of **PF-06679142** in a NAFLD model.

Future Directions and Considerations

The investigation of **PF-06679142** for NAFLD is still in its early stages. Future research should focus on:

- Dose-response studies in relevant preclinical models to establish the optimal therapeutic window.
- Combination therapy studies to explore potential synergies with other NAFLD drug candidates.
- Long-term safety and toxicology studies to support potential clinical development.
- Investigation of effects on extrahepatic tissues to understand the full metabolic impact of **PF-06679142**.

Conclusion

PF-06679142 is a potent AMPK activator with a promising therapeutic rationale for the treatment of NAFLD. While direct evidence in NAFLD models is pending, the well-established role of AMPK in hepatic metabolism and the encouraging data from related compounds provide a strong foundation for its further investigation. The experimental protocols outlined in this guide offer a roadmap for elucidating the potential of **PF-06679142** as a novel therapy for this prevalent and serious liver disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating PF-06679142 in Non-Alcoholic Fatty Liver Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414679#investigating-pf-06679142-in-non-alcoholic-fatty-liver-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com